5-Bromo-2-methoxy-4-methylbenzoic acid

説明

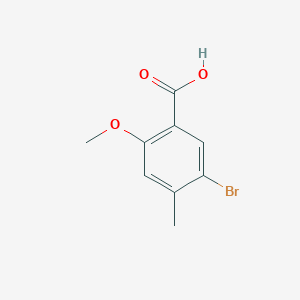

5-Bromo-2-methoxy-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure, featuring a bromine atom, a methoxy (B1213986) group, and a methyl group attached to a benzoic acid core, endows it with specific chemical properties that make it a valuable intermediate in organic synthesis. The interplay of these functional groups influences the molecule's reactivity, allowing for its strategic use in the construction of more complex chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 90326-61-7 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Melting Point | 130-133 °C |

| Boiling Point (Predicted) | 360.2 ± 42.0 °C |

| Density (Predicted) | 1.546 ± 0.06 g/cm³ |

Halogenated methoxybenzoic acids are a class of compounds that hold considerable significance in medicinal chemistry and materials science. The presence of a halogen atom, such as bromine, can profoundly influence a molecule's physicochemical properties. Halogenation can increase lipophilicity, which may enhance the ability of a drug candidate to cross biological membranes. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can play a crucial role in a molecule's binding affinity to biological targets.

The methoxy group, on the other hand, is an electron-donating group that can modulate the electronic environment of the aromatic ring, affecting its reactivity in chemical transformations. It can also act as a hydrogen bond acceptor, which is a critical interaction in molecular recognition processes within biological systems. The combination of these functional groups on a benzoic acid scaffold provides a versatile platform for the synthesis of new pharmaceuticals and functional materials. For instance, substituted bromobenzoic acids are key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anti-inflammatory agents and compounds for neurological disorders. nbinno.com They are also utilized in agrochemical research and in the development of novel polymers. nbinno.com

The strategic placement of bromo and methoxy substituents on the benzoic acid ring allows for regioselective reactions, such as copper-catalyzed amination, which is instrumental in creating N-aryl anthranilic acid derivatives—structures that are precursors to medicinally important compounds like acridines. nih.gov This highlights the value of these compounds as foundational materials for constructing diverse and complex molecular architectures.

While extensive academic research specifically detailing the applications of this compound is still emerging, its role as a specialized building block in organic synthesis is the primary focus of its current use. biosynth.comaobchem.com The research trajectory for this compound can be inferred from studies on structurally similar molecules and its availability as a research chemical. These compounds are primarily utilized as intermediates in the synthesis of more complex molecules with potential biological activity.

A pertinent example of the application of a closely related isomer, 2-bromo-5-methoxybenzoic acid, is in the synthesis of 6H-benzo[c]chromen-6-one derivatives. mdpi.com These synthesized compounds were evaluated as potential phosphodiesterase II inhibitors, indicating a research direction towards the discovery of new therapeutic agents. mdpi.com The synthetic route involved using the brominated methoxybenzoic acid as a starting material to construct the core structure of the target molecules. mdpi.com This suggests that this compound could similarly be employed in the synthesis of novel heterocyclic compounds with potential pharmacological activities.

The functional groups present in this compound make it a candidate for various cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. Its availability from suppliers of research chemicals indicates its utility in discovery and development laboratories, both in academic and industrial settings, for the synthesis of novel compounds for screening and further investigation. biosynth.comaobchem.com The current research trajectory, therefore, positions this molecule as a valuable tool for medicinal chemists and synthetic chemists in the exploration of new chemical space for drug discovery and material science applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSRUIYBQNPWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595589 | |

| Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90326-61-7 | |

| Record name | 5-Bromo-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methoxy-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 5 Bromo 2 Methoxy 4 Methylbenzoic Acid

Established Synthetic Pathways to 5-Bromo-2-methoxy-4-methylbenzoic Acid

Synthesis via Bromination of Methyl 2-Methoxy-4-methylbenzoate

A primary and direct route to this compound involves the electrophilic aromatic bromination of its corresponding methyl ester, Methyl 2-methoxy-4-methylbenzoate. This pathway is favored due to the availability of the starting ester and the high degree of regioselectivity that can be achieved in the bromination step. The synthesis is completed by the hydrolysis of the resulting brominated ester.

The key to this synthetic approach is the precise control of the position of bromination on the aromatic ring of Methyl 2-methoxy-4-methylbenzoate. The regiochemical outcome is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the methoxy (B1213986) (-OCH₃), methyl (-CH₃), and methyl ester (-COOCH₃) groups.

The methoxy group is a powerful activating, ortho, para-directing group, while the methyl group is also an activating, ortho, para-director. Conversely, the methyl ester group is a deactivating, meta-directing group. The potent activating and directing influence of the methoxy group, combined with the effect of the methyl group, overwhelmingly directs the incoming electrophile (bromine) to the position para to the methoxy group, which is the C5 position. This position is also ortho to the methyl group and meta to the deactivating ester group, satisfying the directing preferences of all three substituents and leading to the highly regioselective formation of Methyl 5-bromo-2-methoxy-4-methylbenzoate.

Various brominating agents can be employed to achieve this transformation. A documented laboratory-scale synthesis utilizes molecular bromine (Br₂) in a solvent such as acetic acid, which proceeds smoothly at room temperature to afford a high yield of the desired product. Another effective and mild reagent for the nuclear bromination of activated aromatic rings like methoxy derivatives is N-Bromosuccinimide (NBS). The use of NBS in a polar solvent like acetonitrile can lead to a substantial increase in reactivity and high regioselectivity, often avoiding the need for harsher acid catalysts. mdma.ch

Table 1: Regioselective Bromination of Methyl 2-Methoxy-4-methylbenzoate

| Reagent | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|

| Br₂ | Acetic Acid | Room Temp. | High yield of Methyl 5-bromo-2-methoxy-4-methylbenzoate | |

| NBS | Acetonitrile | Room Temp. | Efficient and regiospecific nuclear bromination | mdma.ch |

Once Methyl 5-bromo-2-methoxy-4-methylbenzoate is synthesized, the final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester with a base in a suitable solvent system.

The mechanism for this basic hydrolysis involves the nucleophilic attack of a hydroxide ion (from a base like NaOH or KOH) on the electrophilic carbonyl carbon of the ester. study.com This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the departure of the methoxide leaving group (⁻OCH₃). The methoxide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. study.com A final acidification step with a strong acid (e.g., HCl) is required to protonate the carboxylate salt and precipitate the desired this compound. nih.gov

Commonly used conditions include refluxing the ester with sodium hydroxide in an ethanol-water mixture or using potassium hydroxide in a mixture of tetrahydrofuran and methanol. nih.gov These methods generally proceed in high yield to furnish the final product. nih.gov

Multi-Step Approaches from Related Aromatic Precursors

Alternative synthetic strategies involve the preparation of the target molecule from other readily available aromatic compounds. These multi-step routes offer flexibility and may be advantageous depending on the availability and cost of starting materials.

The synthesis can also begin with 2-Methoxy-4-methylbenzoic acid. Direct bromination of this acid presents a challenge, as the carboxylic acid group is deactivating. However, various brominating agents can be used. For instance, the use of tetrabutylammonium tribromide (Bu₄NBr₃) has been reported for the bromination of similar benzoic acid derivatives. rsc.org It is important to note that harsh bromination conditions on benzoic acids can sometimes lead to side reactions, including decarboxylation. Therefore, protecting the carboxylic acid as an ester first, as described in section 2.1.1, is generally the more controlled and higher-yielding approach.

Another synthetic approach starts with the bromination of o-Toluic acid to produce 5-Bromo-2-methylbenzoic acid. This precursor is a structural analog that requires subsequent introduction of the methoxy group at the C2 position.

The synthesis of 5-Bromo-2-methylbenzoic acid is well-documented and typically involves the direct electrophilic bromination of o-Toluic acid. The methyl group is an ortho, para-director, while the carboxylic acid is a meta-director. Bromination preferentially occurs at the C5 position, which is para to the activating methyl group and meta to the deactivating carboxyl group. This reaction can be carried out using bromine in the presence of a catalyst like iron powder or in concentrated sulfuric acid. chemicalbook.comprepchem.com The use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in sulfuric acid has also been shown to yield the product. chemicalbook.com These reactions often produce a mixture of isomers, primarily the desired 5-bromo and the minor 3-bromo product, which can be separated by recrystallization. chemicalbook.comchemicalbook.com

Table 2: Synthesis of 5-Bromo-2-methylbenzoic acid from o-Toluic acid

| Reagent(s) | Solvent/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Bromine, Iron powder | None | 0 °C to Room Temp. | - | prepchem.com |

| Bromine | Conc. H₂SO₄ | 25 °C | 97% (crude mixture) | chemicalbook.com |

| DBDMH | Conc. H₂SO₄ | Room Temp. | 88% | chemicalbook.com |

The subsequent conversion of 5-Bromo-2-methylbenzoic acid to this compound is a more complex transformation that is not straightforward. It would require the conversion of the 2-methyl group into a 2-methoxy group, a process that typically involves multiple synthetic steps, such as benzylic bromination followed by nucleophilic substitution and subsequent oxidation, or more advanced methods involving directed ortho-metalation and functional group interconversion. Due to this complexity, building the molecule from precursors that already contain the methoxy group is often the more synthetically viable strategy.

Advanced and Novel Synthetic Strategies for this compound

Recent advancements in synthetic organic chemistry have provided a suite of powerful tools for the regioselective functionalization of aromatic rings. These methods offer significant advantages over traditional electrophilic aromatic substitution reactions, which can suffer from poor selectivity and harsh reaction conditions.

Palladium-Catalyzed Reactions for Functionalization

Palladium-catalyzed cross-coupling and C-H functionalization reactions have become indispensable in modern organic synthesis. For the synthesis of this compound, palladium catalysis can be envisioned through the direct C-H bromination of 2-methoxy-4-methylbenzoic acid. The carboxylate group can act as a directing group, facilitating the regioselective activation of the C-H bond at the 5-position.

Recent studies have demonstrated the feasibility of palladium-catalyzed meta-C–H bromination of benzoic acid derivatives. Although classic electrophilic bromination of electron-rich anilines typically leads to ortho- and para-bromination, the use of a palladium catalyst with a suitable directing group can overcome this inherent selectivity. rsc.org For a substrate like 2-methoxy-4-methylbenzoic acid, the methoxy and methyl groups are ortho, para-directing, which would typically favor bromination at the 3 and 5-positions. However, the directing effect of the carboxylic acid can selectively guide the palladium catalyst to the C-H bond at the 5-position. The addition of acid additives has been shown to be crucial for the success of such reactions. rsc.org

A plausible mechanistic pathway for this transformation involves the coordination of the palladium catalyst to the carboxylate, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent reaction with a brominating agent, such as N-bromosuccinimide (NBS) or N-bromophthalimide (NBP), would lead to the desired product and regeneration of the palladium catalyst. acs.orgorganic-chemistry.org

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ | rsc.org |

| Ligand | Often ligand-free or simple N-containing ligands | rsc.org |

| Brominating Agent | N-Bromosuccinimide (NBS) or N-Bromophthalimide (NBP) | rsc.orgorganic-chemistry.org |

| Solvent | Organic solvents such as DCE, Toluene, or Acetic Acid | rsc.org |

| Temperature | Elevated temperatures, typically 80-120 °C | rsc.org |

Metal-Catalyzed C-H Functionalization Approaches

Beyond palladium, other transition metals such as rhodium and ruthenium have also been extensively studied for C-H functionalization reactions. mdpi.comnih.govrsc.org Rhodium(III)-catalyzed C-H activation, often directed by a carboxylate group, has been shown to be effective for various transformations, including annulations and thiolations of benzoic acids. mdpi.comrsc.org The mechanism of rhodium-catalyzed C-H activation is believed to proceed through an electrophilic deprotonation pathway to generate an aryl-rhodium intermediate. nih.gov

For the synthesis of this compound, a rhodium-catalyzed approach could offer an alternative to palladium-based systems, potentially with different substrate scope and functional group tolerance. The regioselectivity would still be governed by the directing effect of the carboxylate group.

| Metal Catalyst | Typical Reaction | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | Arylation, Alkenylation, Halogenation | High efficiency, broad substrate scope | rsc.orgnih.gov |

| Rhodium(III) | Annulation, Alkenylation, Thiolation | Often proceeds via an electrophilic deprotonation pathway | mdpi.comnih.govrsc.org |

| Ruthenium(II) | Arylation, Alkenylation | Can be effective in greener solvents like water | nih.gov |

Decarboxylative Halogenation as a Synthetic Route

Decarboxylative halogenation, also known as the Hunsdiecker reaction, offers a fundamentally different approach to the synthesis of aryl halides. researchgate.netrsc.orgrsc.org This reaction involves the conversion of a carboxylic acid to an aryl halide with the loss of carbon dioxide. Traditionally, this reaction required the use of stoichiometric silver salts and harsh conditions. However, recent advancements have led to the development of transition-metal-free decarboxylative bromination methods for electron-rich aromatic acids. researchgate.netresearchgate.net

Given that 2-methoxy-4-methylbenzoic acid is an electron-rich aromatic compound, a transition-metal-free decarboxylative bromination could be a viable synthetic route to an aryl bromide, which could then be a precursor to the target molecule, or the starting material could be a suitably substituted benzoic acid that upon decarboxylative bromination yields 5-Bromo-2-methoxy-4-methylbenzene, which would then need to be oxidized to the benzoic acid. A more direct approach would be the decarboxylative bromination of a dicarboxylic acid precursor.

A recent study on the transition-metal-free decarboxylative bromination of electron-rich aromatic acids found that the reaction proceeds efficiently with a brominating reagent like tetrabutylammonium tribromide in the presence of a base. researchgate.netresearchgate.net The authors proposed a mechanism that does not involve radical intermediates, which is in contrast to the classical Hunsdiecker reaction. researchgate.netresearchgate.net The presence of electron-donating groups, such as a methoxy group, was found to be necessary for efficient reactivity. researchgate.netresearchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

A key aspect of green chemistry is the development of highly efficient and recyclable catalysts. For the synthesis of this compound, the use of heterogeneous catalysts or catalysts that can be easily separated and reused would be highly desirable. For instance, zeolites and other microporous materials have been explored as catalysts for the regioselective bromination of aromatic compounds. rsc.org Additionally, the development of catalysts based on earth-abundant and less toxic metals is an active area of research.

Indole-catalyzed electrophilic bromination of aromatics has been reported as an environmentally benign protocol, avoiding the use of harsh conditions and chlorinated solvents. nih.gov Such catalytic systems could be applicable to the synthesis of the target compound.

Solvent selection is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer solvents such as water, supercritical fluids, or bio-based solvents. researchgate.netorganic-chemistry.org For palladium-catalyzed reactions, protocols using water as the solvent have been developed, often with the aid of surfactants to form micelles that can solubilize the organic substrates. researchgate.net

Optimizing reaction conditions, such as temperature and reaction time, is also crucial for minimizing energy consumption and waste generation. researchgate.net The development of reactions that can be performed at or near room temperature is a significant goal in green chemistry.

| Solvent | Key Green Attributes | Potential Applications | Reference |

|---|---|---|---|

| Water | Non-toxic, non-flammable, readily available | Micellar catalysis for cross-coupling reactions | researchgate.net |

| Ethanol | Bio-renewable, low toxicity | General solvent for a variety of reactions | researchgate.net |

| Ionic Liquids | Low vapor pressure, tunable properties | Catalyst immobilization and recycling | |

| Supercritical CO₂ | Non-toxic, easily removable | Extractions and reactions where product separation is key | organic-chemistry.org |

Reaction Mechanisms and Functional Group Transformations of this compound

The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups attached to the benzene ring: the carboxylic acid, the methoxy group, the methyl group, and the bromo substituent. Each of these groups imparts specific reactivity to the molecule, allowing for a range of chemical transformations.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene derivatives. The mechanism generally proceeds in two steps: the initial attack of the aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the rapid removal of a proton to restore aromaticity. msu.edumasterorganicchemistry.com

The regioselectivity of EAS reactions on the this compound ring is complex due to the presence of multiple substituents with competing directing effects.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

Methyl Group (-CH₃): This is an activating group and an ortho, para-director through an inductive effect.

Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director because it withdraws electron density from the ring. study.com

Bromo Group (-Br): This is a deactivating group but is an ortho, para-director.

The positions available for substitution are C3 and C6. The powerful activating and directing effects of the methoxy and methyl groups are expected to dominate over the deactivating effects of the carboxylic acid and bromo groups. The methoxy group strongly directs incoming electrophiles to its ortho (C3) and para (C5, occupied) positions. The methyl group directs to its ortho (C3) and para (C6) positions. The carboxylic acid directs to its meta positions (C3 and C5, occupied). The bromo group directs to its ortho (C6) and para (C2, occupied) positions. Consequently, incoming electrophiles are most likely to attack the C3 or C6 positions, with the precise outcome depending on the specific reaction conditions and the steric hindrance of the electrophile.

| Substituent | Effect on Reactivity | Directing Preference | Positions Directed To |

|---|---|---|---|

| -OCH₃ (Methoxy) | Activating | Ortho, Para | C3 |

| -CH₃ (Methyl) | Activating | Ortho, Para | C3, C6 |

| -COOH (Carboxylic Acid) | Deactivating | Meta | C3 |

| -Br (Bromo) | Deactivating | Ortho, Para | C6 |

Carboxylic Acid Group Reactivity and Transformations

The carboxylic acid group is a key site for functionalization, allowing for the synthesis of various derivatives such as esters and amides.

Esterification of this compound can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is a reversible reaction, and to drive the equilibrium towards the product ester, water is typically removed as it is formed. byjus.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.comchemicalbook.com The resulting acyl chloride readily reacts with an alcohol to form the corresponding ester with a high yield.

Hydrolysis, the reverse of esterification, can be accomplished by heating the ester with water in the presence of either an acid or a base. Basic hydrolysis (saponification) is irreversible and produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Amide formation from this compound typically requires the activation of the carboxylic acid group. acs.org Direct reaction with an amine is generally inefficient and requires high temperatures. A more practical approach involves converting the carboxylic acid into a more reactive intermediate. As with esterification, treatment with thionyl chloride or oxalyl chloride yields an acyl chloride. google.com This intermediate then reacts rapidly with a primary or secondary amine to produce the corresponding amide. Coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can also be used to facilitate the direct condensation of the carboxylic acid with an amine, avoiding the need to isolate the acyl chloride.

| Transformation | Reactants | Typical Reagents | Product |

|---|---|---|---|

| Esterification | This compound, Methanol | H₂SO₄ (catalyst) or SOCl₂ then Methanol | Methyl 5-bromo-2-methoxy-4-methylbenzoate |

| Amide Formation | This compound, Ammonia | SOCl₂, then NH₃ | 5-Bromo-2-methoxy-4-methylbenzamide |

Bromo Substituent Reactivity

The bromine atom at the C5 position is a versatile handle for introducing further molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

The bromo substituent on the aromatic ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. libretexts.org The general catalytic cycle involves three key steps:

Oxidative Addition: The aryl bromide adds to the Pd(0) catalyst to form a Pd(II) complex.

Transmetalation: The organoboron reagent transfers its organic group to the palladium complex, a step facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Stille Coupling: The Stille reaction is another powerful C-C bond-forming reaction that couples the aryl bromide with an organotin reagent (stannane) using a palladium catalyst. While it has a broad substrate scope similar to the Suzuki reaction, a significant drawback is the high toxicity of the organotin compounds. libretexts.org The mechanism is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps.

These cross-coupling reactions enable the synthesis of a wide array of biaryl compounds and other complex molecules starting from this compound. nih.gov

| Reaction | Coupling Partner | Catalyst (Pre-catalyst) | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | XPhos, SPhos, PPh₃ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF, DMF |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃, AsPh₃ | Not always required | Toluene, THF, DMF |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAr) on this compound represents a potential, albeit challenging, pathway for further derivatization. The feasibility of an SNAr reaction is critically dependent on the electronic properties of the aromatic ring, which must be sufficiently electron-deficient to be susceptible to attack by a nucleophile. wikipedia.orgbyjus.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to a suitable leaving group. wikipedia.orgchemistrysteps.com

In the case of this compound, the substituents on the aromatic ring present a mixed electronic profile. The carboxylic acid group (-COOH) is a deactivating, meta-directing group for electrophilic substitution, which translates to an activating effect for nucleophilic substitution. Conversely, the methoxy (-OCH3) and methyl (-CH3) groups are activating, ortho, para-directing groups for electrophilic substitution, meaning they are deactivating for SNAr. The bromine atom, while a deactivating group for electrophilic substitution, is ortho, para-directing. Its role as a leaving group in SNAr is viable.

The reaction would proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The attack of a nucleophile on the carbon bearing the bromine atom would lead to this intermediate, with the negative charge being delocalized across the aromatic system. The stability of this Meisenheimer complex is a key factor in determining the reaction rate. While the carboxylic acid group can help to stabilize the negative charge, particularly if it is deprotonated under the reaction conditions, the electron-donating methoxy and methyl groups would have a destabilizing effect.

Table 1: Influence of Substituents on the Feasibility of Nucleophilic Aromatic Substitution (SNAr) on this compound

| Substituent | Position | Electronic Effect (relative to SNAr) | Influence on SNAr Feasibility |

| -Br | C5 | Good Leaving Group | Enables the reaction |

| -COOH | C1 | Electron-withdrawing (activating) | Favorable |

| -OCH3 | C2 | Electron-donating (deactivating) | Unfavorable |

| -CH3 | C4 | Electron-donating (deactivating) | Unfavorable |

Given these considerations, harsh reaction conditions, such as high temperatures, strong nucleophiles, and polar aprotic solvents, would likely be necessary to promote nucleophilic aromatic substitution on this compound. The potential for side reactions, such as reaction at the carboxylic acid group, would also need to be carefully managed.

Methoxy Group Stability and Transformations

The methoxy group (-OCH3) in this compound is a key functional group that influences the electronic properties and reactivity of the molecule. Its stability is generally high under neutral and basic conditions, but it can be susceptible to cleavage under strongly acidic conditions, a reaction known as demethylation. rsc.org

This demethylation process typically involves the protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by a halide ion (e.g., Br- or I-), proceeding through an SN2 mechanism. rsc.org The use of strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures is a common method for the cleavage of aryl methyl ethers to the corresponding phenols. Lewis acids, such as boron tribromide (BBr3), are also highly effective reagents for demethylation, often allowing for milder reaction conditions. researchgate.net

The electronic nature of the other substituents on the aromatic ring can influence the rate of demethylation. Electron-donating groups can increase the electron density on the ether oxygen, potentially facilitating protonation, while electron-withdrawing groups can have the opposite effect. In the context of this compound, the presence of the electron-donating methyl group and the moderately activating methoxy group itself could slightly enhance the basicity of the ether oxygen.

Beyond cleavage, the methoxy group can also influence the reactivity of the aromatic ring in other transformations. As a strong electron-donating group through resonance, it activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. brainly.com However, in the polysubstituted ring of this compound, the available positions are already occupied or sterically hindered.

Table 2: Common Reagents and Conditions for the Demethylation of Aryl Methoxy Ethers

| Reagent(s) | Typical Conditions | Product |

| HBr (concentrated) | Reflux | Phenol |

| HI (concentrated) | Reflux | Phenol |

| BBr3 | CH2Cl2, often at low temperatures | Phenol |

| Pyridinium hydrochloride | High temperature (molten) | Phenol |

| Acidic Concentrated Lithium Bromide (ACLB) | Moderate temperature (e.g., 110 °C) | Phenol |

The stability of the methoxy group is an important consideration in the design of synthetic routes involving this compound, particularly when acidic conditions are employed.

Chemo- and Regioselectivity in Derivatization

The derivatization of this compound presents challenges and opportunities in terms of both chemoselectivity and regioselectivity, owing to the presence of multiple functional groups and a polysubstituted aromatic ring.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. study.com In this compound, the primary functional groups are the carboxylic acid, the aryl bromide, and the methoxy group. The choice of reagents and reaction conditions will determine which of these groups reacts preferentially. For instance, reactions involving the carboxylic acid group, such as esterification or amidation, can typically be carried out under conditions that leave the aryl bromide and methoxy group intact. Conversely, organometallic reactions, such as Suzuki or Heck couplings, would selectively target the carbon-bromine bond. As discussed previously, harsh acidic conditions could lead to the cleavage of the methoxy group.

Regioselectivity is concerned with the position of chemical reactions on the aromatic ring. study.com In the case of further electrophilic aromatic substitution on this compound, the directing effects of the existing substituents will determine the position of the incoming electrophile. The directing effects of the substituents are as follows:

-OCH3 (Methoxy): Strong activating group, ortho, para-director. pressbooks.pub

-CH3 (Methyl): Activating group, ortho, para-director. unizin.org

-Br (Bromo): Deactivating group, ortho, para-director. unizin.org

-COOH (Carboxylic acid): Deactivating group, meta-director. unizin.org

The positions on the ring are C1 (-COOH), C2 (-OCH3), C4 (-CH3), and C5 (-Br). The available positions for substitution are C3 and C6. To predict the regioselectivity, we must consider the combined influence of all substituents.

The methoxy group at C2 strongly directs ortho (to C1 and C3) and para (to C5). The methyl group at C4 directs ortho (to C3 and C5) and para (to C1). The bromo group at C5 directs ortho (to C4 and C6) and para (to C2). The carboxylic acid group at C1 directs meta (to C3 and C5).

Considering these directing effects:

Position C3: Is ortho to the strongly activating methoxy group, ortho to the activating methyl group, and meta to the deactivating carboxylic acid group. This position is electronically favored for electrophilic attack.

Position C6: Is ortho to the deactivating bromo group and meta to the activating methyl group. This position is less electronically favored.

Therefore, electrophilic aromatic substitution on this compound is most likely to occur at the C3 position, guided by the powerful ortho-directing effect of the methoxy group. Steric hindrance from the adjacent methoxy and methyl groups could, however, influence the reaction rate.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Directing Effects of Substituents | Predicted Outcome |

| C3 | Ortho to -OCH3 (activating), Ortho to -CH3 (activating), Meta to -COOH (deactivating) | Major product |

| C6 | Ortho to -Br (deactivating), Meta to -CH3 (activating) | Minor or no product |

Careful selection of reaction conditions and reagents is therefore paramount to achieve the desired chemo- and regioselective derivatization of this multifaceted molecule.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-2-methoxy-4-methylbenzoic Acid and Derivatives

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of "this compound." Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra allows for the precise assignment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of "this compound" is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The aromatic region is expected to show two singlets for the two non-equivalent aromatic protons. The proton at position 3 (H-3) would be influenced by the adjacent methoxy group, while the proton at position 6 (H-6) would be influenced by the adjacent carboxylic acid group.

The spectrum would also feature sharp singlets for the methoxy (-OCH₃) and methyl (-CH₃) groups. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

While specific experimental data for "this compound" is not widely published, analysis of related substituted benzoic acids provides a basis for predicting the ¹H NMR spectrum. For instance, in related methoxybenzoic acid derivatives, the methoxy protons typically resonate around 3.8-4.0 ppm, and methyl protons on an aromatic ring appear around 2.3-2.5 ppm. The aromatic protons' chemical shifts are highly dependent on the substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | >10 | broad singlet | 1H |

| Ar-H (position 6) | 7.5 - 7.8 | singlet | 1H |

| Ar-H (position 3) | 6.8 - 7.1 | singlet | 1H |

| OCH₃ | 3.8 - 4.0 | singlet | 3H |

| CH₃ | 2.3 - 2.5 | singlet | 3H |

Note: These are predicted values based on typical chemical shifts for similar functional groups and substitution patterns on a benzene ring.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For "this compound," ten distinct signals are expected, corresponding to the nine carbon atoms of the core structure and the carbon of the methoxy group.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atom bearing the carboxylic acid group (C-1) and the one bearing the methoxy group (C-2) are expected to be significantly downfield. The carbon attached to the bromine atom (C-5) will also have a characteristic chemical shift. The quaternary carbons (C-1, C-2, C-4, C-5) can be distinguished from the protonated carbons (C-3, C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Analysis of similar compounds, such as various brominated and methoxylated benzoic acids, provides reference points for the expected chemical shifts rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | 165 - 175 |

| C-2 (C-OCH₃) | 155 - 160 |

| C-4 (C-CH₃) | 135 - 145 |

| C-6 (CH) | 130 - 135 |

| C-1 (C-COOH) | 120 - 130 |

| C-5 (C-Br) | 115 - 125 |

| C-3 (CH) | 110 - 120 |

| OCH₃ | 55 - 65 |

| CH₃ | 15 - 25 |

Note: These are predicted values based on incremental chemical shift rules and data from analogous structures.

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for "this compound," minimal correlations are expected in the aromatic region due to the presence of isolated aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals (C-3 to H-3 and C-6 to H-6) and the methyl and methoxy protons to their respective carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For instance, a NOESY spectrum could show a correlation between the methoxy protons and the aromatic proton at C-3, and between the methyl protons and the aromatic protons at C-3 and C-5, further confirming the structure.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of the neutral molecule "this compound" (C₉H₉BrO₃) is 243.9735 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Electrospray ionization is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. By inducing fragmentation (e.g., through collision-induced dissociation, CID), a characteristic fragmentation pattern can be obtained, which provides valuable structural information.

For "this compound," key fragmentation pathways would likely involve:

Loss of water ([M-H-H₂O]⁻): In negative ion mode, the carboxylate anion can lose a molecule of water.

Decarboxylation ([M-H-CO₂]⁻): Loss of carbon dioxide from the carboxylate is a common fragmentation pathway for benzoic acids.

Loss of a methyl group ([M+H-CH₃]⁺): In positive ion mode, the loss of a methyl radical from the methoxy or methyl group is possible.

Loss of formaldehyde ([M+H-CH₂O]⁺): Fragmentation of the methoxy group can lead to the loss of formaldehyde.

The specific fragmentation pattern would serve as a fingerprint for the molecule and help to distinguish it from its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for determining the purity and confirming the identity of this compound. In this method, the compound is first passed through a liquid chromatograph to separate it from any impurities. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

For this compound (molar mass: 259.09 g/mol ), electrospray ionization (ESI) is a common technique. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 258. This is due to the loss of the acidic proton from the carboxylic acid group. In positive ion mode (ESI+), the protonated molecule [M+H]⁺ might be observed at an m/z of approximately 260. The presence of bromine is distinctively marked by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), which provides strong evidence for the presence of a single bromine atom in the molecule.

Purity is assessed by integrating the area of the chromatographic peak corresponding to the compound and comparing it to the total area of all peaks. A high-purity sample would show a single, sharp chromatographic peak with the expected m/z value. The high resolution and sensitivity of LC-MS also allow for the detection and potential identification of trace impurities, such as starting materials, byproducts, or degradation products, by analyzing their respective mass spectra.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound.

The FT-IR spectrum is particularly sensitive to polar functional groups. The carboxylic acid group exhibits a very broad O-H stretching band, typically in the range of 3300-2500 cm⁻¹, which is a result of hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to appear as a strong, sharp band around 1700-1680 cm⁻¹, characteristic of an aromatic carboxylic acid.

The methoxy group (-OCH₃) will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). Additionally, a strong C-O (aryl-alkyl ether) stretching band is expected in the 1275-1200 cm⁻¹ region.

The carbon-bromine (C-Br) bond gives rise to a stretching vibration in the far-infrared region, typically between 600 and 500 cm⁻¹. Aromatic C-H bending vibrations and skeletal C=C stretching vibrations of the benzene ring are also expected in the fingerprint region (1600-1400 cm⁻¹).

FT-Raman spectroscopy complements FT-IR, as it is more sensitive to non-polar bonds. The aromatic ring vibrations and the C-Br stretch are often more clearly observed in the Raman spectrum.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1680 (strong) |

| Carboxylic Acid | C-O stretch | 1320 - 1210 |

| Carboxylic Acid | O-H bend | 1440 - 1395 |

| Methoxy Group | C-H stretch (asymmetric) | ~2960 |

| Methoxy Group | C-H stretch (symmetric) | ~2850 |

| Methoxy Group | C-O stretch (aryl-alkyl) | 1275 - 1200 (strong) |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aromatic Ring | C-H bend (out-of-plane) | 900 - 675 |

| Halogen Group | C-Br stretch | 600 - 500 |

Vibrational spectroscopy can also offer insights into the conformational preferences of the substituents on the benzene ring of this compound. The orientation of the methoxy and carboxyl groups relative to the ring can be influenced by steric hindrance and electronic effects.

The methoxy group is known to have a preferred orientation, with the methyl group either in the plane of the aromatic ring (planar) or out of the plane. These different conformations can lead to subtle shifts in the vibrational frequencies of the C-O-C stretching and C-H bending modes. Similarly, the carboxyl group can exhibit different rotational isomers (conformers) with respect to the benzene ring. The extent of intramolecular hydrogen bonding between the carboxyl hydrogen and the oxygen of the methoxy group can also influence the vibrational spectrum, particularly the O-H and C=O stretching frequencies. By analyzing the fine details of the spectral bands, and often with the aid of computational modeling, it is possible to deduce the most stable conformation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic structure. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* electronic transitions within the substituted benzene ring.

The benzene ring itself has characteristic absorption bands, which are shifted and intensified by the presence of substituents. The methoxy (-OCH₃) and carboxyl (-COOH) groups are auxochromes and chromophores, respectively, that influence the position and intensity of the absorption maxima (λmax). The bromine atom also acts as an auxochrome. These substituents cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. For substituted benzoic acids, absorption bands are typically observed in the 200-300 nm range. The exact λmax values depend on the interplay of the electronic effects of all the substituents.

| Type of Transition | Typical Wavelength Range (nm) | Associated Chromophore |

| π → π | 200 - 300 | Substituted Benzene Ring |

| n → π | > 300 (often weak) | Carbonyl group (C=O) |

The electronic spectrum of this compound can be significantly influenced by the solvent used for the measurement. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.

In polar solvents, the π → π* transition band often undergoes a red shift (bathochromic shift). This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the transition. Conversely, n → π* transitions, which involve the non-bonding electrons of the carbonyl oxygen, typically show a blue shift (hypsochromic shift) in polar solvents. This is because the ground state is stabilized by hydrogen bonding with the solvent, which increases the energy required for the transition. By studying the UV-Vis spectrum in a range of solvents with varying polarities, it is possible to gain further insight into the nature of the electronic transitions of the molecule.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise solid-state structure of a crystalline compound. The technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is then analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined with high accuracy.

A crystallographic study of this compound would yield a wealth of data on its molecular geometry. This includes the precise measurement of bond lengths between constituent atoms (e.g., C-C, C-O, C-Br, C-H), the angles between these bonds (e.g., C-C-C, C-O-C), and the torsion angles that define the conformation of flexible parts of the molecule, such as the methoxy and carboxylic acid groups relative to the benzene ring.

The benzene ring is expected to be largely planar, although minor deviations from planarity can occur due to the steric and electronic effects of the substituents. The bond lengths within the aromatic ring would provide insight into the electronic effects of the bromo, methoxy, methyl, and carboxylic acid groups. For instance, the C-Br bond length is a key parameter, as are the C-O bond lengths of the methoxy and carboxylic acid functionalities.

Hypothetical Bond Parameters for this compound This table presents expected ranges for bond lengths and angles based on known values for similar organic compounds, as direct experimental data for the title compound is not available.

| Parameter | Expected Value/Range |

|---|---|

| Bond Lengths (Å) | |

| C-Br | ~1.85 - 1.95 |

| C-C (aromatic) | ~1.37 - 1.42 |

| C-C (carboxyl) | ~1.47 - 1.53 |

| C=O (carboxyl) | ~1.20 - 1.25 |

| C-O (carboxyl) | ~1.30 - 1.36 |

| C-O (methoxy) | ~1.35 - 1.45 |

| O-CH₃ (methoxy) | ~1.40 - 1.50 |

| C-CH₃ (methyl) | ~1.48 - 1.54 |

| Bond Angles (°) | |

| C-C-C (aromatic) | ~118 - 122 |

| C-C-Br | ~117 - 123 |

| C-C-COOH | ~118 - 122 |

| O=C-O (carboxyl) | ~120 - 125 |

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. For this compound, the carboxylic acid group is expected to play a dominant role in directing the crystal packing through the formation of strong hydrogen bonds.

Typically, carboxylic acids form hydrogen-bonded dimers in the solid state, where the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This results in a characteristic centrosymmetric dimer motif.

Hypothetical Intermolecular Interactions in Crystalline this compound This table outlines the types of intermolecular interactions that would be anticipated in the crystal structure of the title compound.

| Interaction Type | Description |

|---|---|

| Hydrogen Bonding | Primarily between the carboxylic acid groups of adjacent molecules, likely forming centrosymmetric dimers. |

| Halogen Bonding | Potential interactions involving the bromine atom as a halogen bond donor. |

| π-π Stacking | Possible stacking of the aromatic rings of neighboring molecules. |

It is important to reiterate that the information presented in sections 3.5.1 and 3.5.2 is based on chemical principles and data from analogous structures, as a specific crystal structure for this compound has not been reported in the surveyed scientific literature. An experimental crystallographic study would be required to confirm these structural hypotheses.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Methoxy 4 Methylbenzoic Acid

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 5-Bromo-2-methoxy-4-methylbenzoic acid, DFT calculations, often utilizing functionals like B3LYP in combination with basis sets such as 6-311++G(d,p), provide detailed insights into its fundamental characteristics. These theoretical approaches enable a comprehensive analysis of the molecule's optimized geometry, vibrational modes, electronic orbitals, and reactive sites.

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For substituted benzoic acids, the orientation of the carboxyl, methoxy (B1213986), and methyl groups relative to the benzene (B151609) ring is of particular interest.

Conformational analysis reveals the preferred spatial orientation of the atoms. In this compound, the planarity of the benzoic acid moiety is a key feature. The orientation of the methoxy and carboxylic acid groups is influenced by steric and electronic interactions with the bromine atom and the methyl group on the ring. DFT calculations can predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data, had it been available for comparison.

Below is a table showcasing typical bond lengths and angles that would be determined through DFT optimization for a molecule of this nature.

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | |

| C-Br | 1.905 |

| C=O (carboxyl) | 1.220 |

| C-O (carboxyl) | 1.350 |

| O-H (carboxyl) | 0.970 |

| C-O (methoxy) | 1.365 |

| O-CH3 (methoxy) | 1.430 |

| **Bond Angles (°) ** | |

| C-C-Br | 118.5 |

| O=C-O (carboxyl) | 122.0 |

| C-O-H (carboxyl) | 106.0 |

| C-O-C (methoxy) | 117.5 |

Note: The values presented are illustrative and representative of typical DFT calculations for similar molecules. Actual calculated values can vary slightly based on the specific computational methodology.

Vibrational Frequency Calculations and Spectroscopic Simulation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. ijtsrd.com The theoretical vibrational spectrum serves as a valuable tool for interpreting experimental spectra and assigning specific vibrational modes to functional groups within the molecule. ijtsrd.com

The vibrational modes for this compound can be categorized as follows:

O-H stretching: Typically observed in the high-frequency region, characteristic of the carboxylic acid group.

C-H stretching: Arising from the methyl group and the aromatic ring.

C=O stretching: A strong absorption characteristic of the carbonyl group in the carboxylic acid.

C-O stretching: Associated with both the carboxylic acid and methoxy groups.

Aromatic ring vibrations: In-plane and out-of-plane bending and stretching modes of the benzene ring.

C-Br stretching: A lower frequency vibration.

A table of selected calculated vibrational frequencies and their assignments is provided below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) |

| O-H stretch (Carboxylic acid) | 3570 |

| C-H stretch (Aromatic) | 3080-3120 |

| C-H stretch (Methyl) | 2950-3000 |

| C=O stretch (Carboxylic acid) | 1720 |

| C-C stretch (Aromatic ring) | 1400-1600 |

| C-O stretch (Carboxylic acid) | 1280 |

| C-O-C stretch (Methoxy) | 1180 |

| C-Br stretch | 650 |

Note: Calculated frequencies are often scaled to better match experimental values due to the harmonic approximation used in the calculations.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. DFT provides a framework for analyzing the distribution and energy of electrons within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring and the oxygen atoms of the methoxy and carboxyl groups, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is often distributed over the carboxylic acid group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. The energy and spatial distribution of these orbitals are key determinants of the molecule's reactivity. researchgate.net

The energy difference between the HOMO and LUMO is known as the band gap energy. nih.gov A smaller band gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations provide a quantitative measure of this energy gap, which is a valuable parameter for assessing the molecule's stability and electronic properties.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| Band Gap Energy (ΔE) | 4.5 to 5.5 |

Note: The exact energy values are dependent on the level of theory and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. semanticscholar.org It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of varying electrostatic potential. researchgate.net Red colors typically denote regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carbonyl and methoxy groups, highlighting them as primary sites for electrophilic interaction. semanticscholar.org The most positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group, indicating its susceptibility to deprotonation and interaction with nucleophiles. researchgate.net The aromatic ring would exhibit a more complex potential distribution due to the influence of the various substituents.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

These interactions involve the delocalization of electron density from occupied (donor) Lewis-type NBOs to unoccupied (acceptor) non-Lewis NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Significant delocalization events typically occur from lone pair orbitals (LP) of oxygen and bromine atoms to the antibonding orbitals (π* and σ) of the benzene ring and the carboxylic acid group. For instance, interactions such as LP(O) → π(C-C) and LP(Br) → σ*(C-C) highlight the electronic communication between the substituents and the aromatic system. These charge transfer events are fundamental to understanding the molecule's electronic structure and its subsequent chemical behavior.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer a quantitative measure of a molecule's reactivity and stability. These descriptors for this compound are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom or group to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).

Table 1: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| HOMO Energy (EHOMO) | Data not available |

| LUMO Energy (ELUMO) | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Chemical Hardness (η) | Data not available |

| Electronegativity (χ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Thermodynamic Property Computations

Theoretical calculations allow for the prediction of various thermodynamic properties of this compound at different temperatures. These computations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. Properties such as heat capacity (Cv), entropy (S), and enthalpy (H) can be determined. These values are crucial for understanding the molecule's stability and its behavior under varying thermal conditions, providing essential data for process chemistry and material science applications. The calculations reveal how the molecule's energy is distributed among its translational, rotational, and vibrational degrees of freedom.

Table 2: Computed Thermodynamic Properties of this compound at Standard Conditions

| Property | Value |

| Heat Capacity (Cv) | Data not available |

| Entropy (S) | Data not available |

| Enthalpy (H) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Prediction of UV-Vis Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the electronic excited states of molecules and predicting their UV-Vis absorption spectra. For this compound, TD-DFT calculations can predict the vertical excitation energies, corresponding wavelengths (λmax), and oscillator strengths (f) of the principal electronic transitions. The major absorption bands in the UV-Vis spectrum of this compound are typically attributed to π → π* transitions within the aromatic ring and n → π* transitions involving the lone pairs of the oxygen atoms in the methoxy and carboxylic acid groups. These theoretical predictions are invaluable for interpreting experimental spectra and understanding the electronic structure of the molecule's excited states.

Investigation of Solvent Effects using Polarizable Continuum Models (e.g., IEF-PCM)

The electronic properties and UV-Vis spectrum of a molecule can be significantly influenced by its environment, particularly the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used method to simulate these solvent effects. By modeling the solvent as a continuous dielectric medium, the IEF-PCM method calculates how the solute (this compound) polarizes the solvent and how the resulting reaction field from the solvent, in turn, affects the solute. These calculations can predict shifts in the absorption maxima (solvatochromism) in different solvents, providing a more accurate comparison with experimental data recorded in solution. This approach is essential for understanding how intermolecular interactions with the solvent modulate the electronic transitions of the molecule.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are employed to predict the NLO properties of molecules. For this compound, key NLO properties such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) can be calculated. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation. These calculations are often based on the finite field approach. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo, carboxylic acid) groups on the aromatic ring can create a significant intramolecular charge transfer character, which is a key requirement for a high NLO response. Theoretical predictions of these properties guide the rational design of new NLO materials.

Table 3: Calculated Non-Linear Optical (NLO) Properties for this compound

| Property | Value |

| Dipole Moment (μ) | Data not available |

| Mean Polarizability (α) | Data not available |

| First Hyperpolarizability (βtot) | Data not available |

Molecular Modeling and Quantum Chemical Methods in Structure-Reactivity Relationships

The elucidation of the intricate relationship between the molecular structure of a compound and its chemical reactivity is a cornerstone of modern chemistry. For this compound, a substituted aromatic carboxylic acid, computational chemistry and theoretical investigations offer a powerful lens through which to understand its behavior at a molecular level. While specific computational studies on this compound are not extensively available in the public domain, the principles and methodologies can be effectively illustrated by examining theoretical investigations on structurally analogous compounds. These studies on similar benzoic acid derivatives demonstrate the utility of molecular modeling and quantum chemical methods in predicting and explaining structure-reactivity relationships.

Quantum chemical methods, particularly Density Functional Theory (DFT), have become instrumental in providing insights into the electronic structure, molecular geometry, and reactivity of organic molecules. nih.gov These computational approaches allow for the calculation of various molecular descriptors that are crucial in understanding the chemical behavior of a compound. For instance, in a study on 4-Bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were employed to determine its optimized geometry and various molecular parameters. researchgate.net Such calculations are foundational for understanding the molecule's stability and preferred conformation.

One of the key aspects of understanding reactivity is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular kinetic stability and chemical reactivity. biosynth.com A smaller energy gap suggests a more reactive molecule. For related compounds like 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to determine the HOMO-LUMO energy gap, providing insights into its reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable tool in computational chemistry that helps in visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, with red areas indicating electron-rich regions (prone to electrophilic attack) and blue areas representing electron-deficient regions (prone to nucleophilic attack). For sulfamoylbenzoic acid derivatives, electrostatic potential analysis has been used to identify the most reactive sites, such as the hydrogens of the carboxylic acid group and the oxygens of the sulfonamide group. acs.org This type of analysis for this compound would similarly highlight the reactive potential of the carboxylic acid group and the influence of the bromo, methoxy, and methyl substituents on the aromatic ring's electron density.

The following interactive table presents typical quantum chemical descriptors that are calculated in computational studies of substituted benzoic acids and their significance in understanding structure-reactivity relationships. While the specific values for this compound are not available, the table illustrates the type of data generated and its interpretation.

| Quantum Chemical Descriptor | Significance in Structure-Reactivity Relationships | Typical Method of Calculation |

| HOMO Energy | Indicates the electron-donating ability of the molecule. Higher energy suggests a better electron donor. | DFT, Hartree-Fock |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. Lower energy suggests a better electron acceptor. | DFT, Hartree-Fock |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | Calculated from HOMO and LUMO energies |

| Dipole Moment | Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. | DFT, Hartree-Fock |

| Mulliken Atomic Charges | Describes the distribution of electron density among the atoms in the molecule, helping to identify charged centers. | Mulliken Population Analysis |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Calculated from the total electron density |

Applications of 5 Bromo 2 Methoxy 4 Methylbenzoic Acid As a Versatile Chemical Building Block

Role in the Synthesis of Complex Organic Molecules

The reactivity of 5-Bromo-2-methoxy-4-methylbenzoic acid is largely dictated by its functional groups, each of which can participate in a variety of chemical reactions. The carboxylic acid group can be converted into a range of other functionalities such as esters, amides, and acid chlorides. The bromine atom is particularly useful as it can participate in numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy (B1213986) and methyl groups, while less reactive, influence the electronic properties and steric environment of the molecule, which can in turn affect the reactivity of the other functional groups.

Precursor to Aromatic and Heterocyclic Systems

This compound is an excellent starting material for the synthesis of a variety of substituted aromatic and heterocyclic compounds. The presence of the bromine atom is key to this versatility, as it serves as a handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The aryl bromide moiety of this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new C-C, C-N, and C-O bonds.

| Reaction | Coupling Partner | Potential Product |

| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Biaryl or aryl-alkene derivatives |

| Heck Coupling | Alkenes | Substituted alkenes |

| Sonogashira Coupling | Terminal alkynes | Aryl-alkyne derivatives |

| Buchwald-Hartwig Amination | Amines | N-Aryl amine derivatives |

These reactions would allow for the synthesis of a vast array of derivatives where the bromine atom is replaced by various organic fragments, leading to compounds with diverse electronic and steric properties.

Synthesis of Fused Heterocycles:

Substituted benzoic acids are common precursors for the synthesis of fused heterocyclic systems. For instance, derivatives of 2-aminobenzoic acid are widely used in the synthesis of quinazolinones, a class of compounds with significant pharmacological activity. nih.govniscair.res.innih.gov While this compound itself is not a 2-aminobenzoic acid, it can be envisioned that through a series of functional group interconversions, such as nitration followed by reduction, it could be converted into a suitable precursor for quinazolinone synthesis. The general scheme for such a transformation is well-established. nih.govniscair.res.inorganic-chemistry.org

Scaffold for Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials. The carboxylic acid functionality of this compound makes it a suitable candidate for use in MCRs, most notably the Ugi four-component reaction (U-4CR). nih.govnih.govresearchgate.net

In a typical Ugi reaction, a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide react to form a bis-amide. By employing this compound as the acidic component, a diverse library of complex molecules can be generated, each incorporating the substituted phenyl ring of the starting material. This approach offers a rapid and efficient route to novel compounds with potential applications in medicinal chemistry and materials science.

Integration into Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. The ability to readily modify the molecule at multiple positions allows for the systematic exploration of structure-activity relationships (SAR).

Design and Synthesis of Novel Pharmacological Scaffolds

The core structure of this compound can be found in or is related to intermediates used in the synthesis of various biologically active molecules.

Kinase Inhibitors: